N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1251605-23-8
Cat. No.: VC11972543
Molecular Formula: C23H24N4O2S
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide - 1251605-23-8](/images/structure/VC11972543.png)
Specification
CAS No. | 1251605-23-8 |
---|---|
Molecular Formula | C23H24N4O2S |
Molecular Weight | 420.5 g/mol |
IUPAC Name | N-(4-phenoxyphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C23H24N4O2S/c28-22(17-30-23-24-14-13-21(26-23)27-15-5-2-6-16-27)25-18-9-11-20(12-10-18)29-19-7-3-1-4-8-19/h1,3-4,7-14H,2,5-6,15-17H2,(H,25,28) |
Standard InChI Key | LXUMKQFAOUSEAA-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Canonical SMILES | C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for the compound is 2-[(4-piperidin-1-ylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide. Its molecular formula is C₂₃H₂₄N₄O₂S, with a molecular weight of 436.5 g/mol (calculated using PubChem’s formula-based algorithm) . The structure integrates three key domains:
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A phenoxyphenyl group (C₁₂H₁₀O₂), contributing aromaticity and lipophilicity.
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A sulfanyl-acetamide linker (C₂H₄NOS), enabling hydrogen bonding and flexibility.
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A piperidinyl-pyrimidine moiety (C₉H₁₀N₄), offering potential receptor-binding interactions .
Structural Depiction and Stereochemistry
The compound’s 2D structure (Figure 1) features a pyrimidine ring substituted at position 2 with a sulfanyl group and at position 4 with a piperidine ring. The acetamide group bridges the phenoxyphenyl amine and the sulfanyl-pyrimidine unit. No chiral centers are present, as confirmed by the ACHIRAL designation in analogous compounds .
Figure 1: 2D structure of N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol analogous to methods described in patents for related pyrimidine derivatives . A proposed route involves:
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Formation of the Piperidinyl-Pyrimidine Core:
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Acetamide Linker Installation:
Key Reagents and Conditions
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Reagents: Malononitrile, dimethyl sulfate, potassium carbonate, and diisopropylethylamine .
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Temperature: Controlled steps at 15–30°C to prevent side reactions .
Table 1: Comparison of Synthetic Parameters for Analogous Compounds
Physicochemical Properties
Experimental and Calculated Data
While experimental data for the target compound is unavailable, properties can be extrapolated from analogs :
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logP: Estimated at 4.8 (similar to bromophenyl analog’s 4.65 ).
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Hydrogen Bond Donors/Acceptors: 1 donor (NH) and 5 acceptors (2x pyrimidine N, 2x amide O, ether O).
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Polar Surface Area: ~85 Ų (calculated using Molinspiration).
Table 2: Physicochemical Profile
Property | Value | Method/Source |
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Molecular Weight | 436.5 g/mol | PubChem Algorithm |
logP | 4.8 (Predicted) | Analog Data |
Solubility (Water) | <0.1 mg/mL (Estimated) | logSw = -4.3 (Analog ) |
Melting Point | Not Determined | — |
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-S), and 1600 cm⁻¹ (aromatic C=C).
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NMR: Predicted signals include δ 7.6–6.8 ppm (aromatic protons), δ 3.8 ppm (piperidine CH₂), and δ 2.5 ppm (sulfanyl CH₂) .
Pharmacological Profile
Hypothesized Mechanisms of Action
Structural analogs suggest potential kinase inhibition (e.g., tankyrase) or antimicrobial activity. The piperidinyl-pyrimidine moiety may interact with ATP-binding pockets in enzymes, while the phenoxyphenyl group enhances membrane permeability .
Comparative Bioactivity
Table 3: Bioactivity of Structural Analogs
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